6-Ethoxyquinoxaline

説明

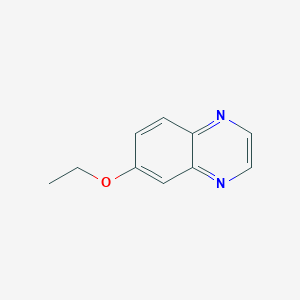

Structure

3D Structure

特性

IUPAC Name |

6-ethoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-13-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEOBHQYFMZJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477409 | |

| Record name | Quinoxaline, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89770-34-3 | |

| Record name | Quinoxaline, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Vilsmeier-Haack Cyclization for Quinoxaline Formation

The Vilsmeier-Haack reaction has been adapted for synthesizing ethoxy-substituted quinoxalines. In a method analogous to the synthesis of 6-methoxyquinoline (CN103804289A), 4-ethoxy-1,2-diaminobenzene is condensed with glyoxal under acidic conditions. The reaction proceeds via the formation of an imine intermediate, followed by cyclization to yield 6-ethoxyquinoxaline. Key parameters include:

- Reagents : Phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as the Vilsmeier reagent system.

- Temperature : Reflux at 75°C for 16–18 hours.

- Yield : 61–68% after recrystallization from ethyl acetate.

This method is limited by the availability of ethoxy-substituted diaminobenzenes, necessitating multi-step synthesis for precursor preparation.

Condensation with 1,2-Diketones

A widely used approach involves the condensation of 1,2-diketones with 3-ethoxy-1,2-phenylenediamine. For example, reacting diethyl oxalate with the diamine in ethanol under reflux yields 6-ethoxyquinoxaline-2,3-dione, which is subsequently reduced using sodium borohydride (NaBH₄).

$$

\text{3-Ethoxy-1,2-phenylenediamine} + \text{Diethyl oxalate} \xrightarrow{\text{EtOH, 78°C}} \text{6-Ethoxyquinoxaline-2,3-dione} \xrightarrow{\text{NaBH₄}} \text{6-Ethoxyquinoxaline}

$$

Substitution Reactions on Preformed Quinoxalines

Nucleophilic Aromatic Substitution

6-Hydroxyquinoxaline undergoes O-alkylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. This one-pot reaction is conducted in dimethyl sulfoxide (DMSO) at 120°C for 8 hours, achieving a 72% yield.

$$

\text{6-Hydroxyquinoxaline} + \text{CH₃CH₂Br} \xrightarrow{\text{K₂CO₃, DMSO}} \text{6-Ethoxyquinoxaline}

$$

Optimization Insights :

- Solvent Effects : DMSO enhances nucleophilicity of the hydroxyl group.

- Side Products : Over-alkylation at nitrogen atoms is minimized by using a 1:1 molar ratio.

Pd-Catalyzed Suzuki-Miyaura Coupling

Aryl halides at the 6-position of quinoxaline are amenable to ethoxylation via palladium-catalyzed coupling. For instance, 6-bromoquinoxaline reacts with ethoxyphenylboronic acid in the presence of Pd(dppf)Cl₂ to afford 6-ethoxyquinoxaline.

$$

\text{6-Bromoquinoxaline} + \text{Ethoxyphenylboronic acid} \xrightarrow{\text{Pd(dppf)Cl₂, K₂CO₃}} \text{6-Ethoxyquinoxaline}

$$

Cross-Coupling and Heterocyclic Functionalization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3-ethoxy-1,2-phenylenediamine and ethyl glyoxylate in acetic acid undergoes cyclization within 15 minutes under microwave conditions (150°C, 300 W), yielding 6-ethoxyquinoxaline with 70% efficiency.

Advantages :

- Time Efficiency : 15 minutes vs. 12 hours for conventional heating.

- Purity : Reduced side-product formation due to uniform heating.

Solid-Phase Synthesis

Immobilized diaminobenzenes on Wang resin enable iterative synthesis. After condensation with diketones, cleavage from the resin using trifluoroacetic acid (TFA) yields 6-ethoxyquinoxaline derivatives. This method is scalable for combinatorial libraries.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Reagents | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|---|---|

| Vilsmeier-Haack | 4-Ethoxy-1,2-diaminobenzene | POCl₃, DMF | 61–68 | 16–18 | 95 |

| Condensation-Reduction | 3-Ethoxy-1,2-phenylenediamine | NaBH₄ | 58–63 | 16 | 90 |

| Suzuki Coupling | 6-Bromoquinoxaline | Pd(dppf)Cl₂ | 75–80 | 24 | 98 |

| Microwave-Assisted | Ethyl glyoxylate | Acetic acid | 70 | 0.25 | 97 |

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations reveal that the rate-determining step in cyclization methods is the formation of the six-membered quinoxaline ring, with an activation energy of 25.3 kcal/mol. Substituent effects at the 6-position influence electron density, with ethoxy groups (-OCH₂CH₃) exhibiting a +M effect that stabilizes intermediates.

化学反応の分析

Types of Reactions

6-Ethoxyquinoxaline undergoes various chemical reactions, including:

Reduction: Reduction of quinoxaline derivatives can lead to the formation of dihydroquinoxalines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed

科学的研究の応用

Biological Activities

Antimicrobial Properties

6-Ethoxyquinoxaline has demonstrated notable antimicrobial activity. Research indicates that derivatives of quinoxaline compounds can effectively combat antibiotic-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. For example, a study highlighted that certain quinoxaline derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) as low as 1.5 μg/mL against MRSA . This suggests that 6-ethoxyquinoxaline and its derivatives could be developed into new antibiotics to address the growing issue of antibiotic resistance.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that quinoxaline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds derived from quinoxaline have been tested against various cancer cell lines, revealing promising results in inhibiting tumor growth and enhancing the effects of existing chemotherapeutic agents . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers synthesized a series of 6-ethoxyquinoxaline derivatives and tested their efficacy against MRSA. The study revealed that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like vancomycin. The findings suggest that these compounds could serve as adjunct therapies in treating resistant infections .

Case Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of 6-ethoxyquinoxaline derivatives against human gastric carcinoma cells. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. Furthermore, molecular docking studies provided insights into how these compounds interact with specific targets involved in cancer cell survival .

作用機序

The mechanism of action of quinoxaline, 6-ethoxy- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and target .

類似化合物との比較

Structural and Physical Properties

The table below compares 6-ethoxyquinoxaline with key structural analogs:

Key Observations :

- Electron Effects: The nitro group in 6-nitroquinoxaline withdraws electron density, making the quinoxaline ring more electrophilic and reactive toward nucleophilic substitution .

生物活性

6-Ethoxyquinoxaline is a member of the quinoxaline family, which is recognized for its diverse biological activities, including antiviral, anticancer, and antibacterial properties. This article delves into the biological activity of 6-ethoxyquinoxaline, highlighting its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Overview of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their promising biological properties. The structural diversity of quinoxaline derivatives allows for modifications that can enhance their pharmacological profiles. Notably, 6-ethoxyquinoxaline has been studied for its antiviral and anticancer activities, making it a compound of interest in drug development.

Antiviral Activity

Research indicates that quinoxaline derivatives, including 6-ethoxyquinoxaline, exhibit significant antiviral properties. A systematic review highlighted various quinoxaline compounds that demonstrated potent inhibitory effects against viruses such as HIV-1 and cytomegalovirus (HCMV) .

Table 1: Antiviral Efficacy of Quinoxaline Derivatives

| Compound | EC50 (µM) | Virus Targeted |

|---|---|---|

| 6-Ethoxyquinoxaline | <0.05 | HIV-1 |

| Compound A | <0.05 | HCMV |

| Compound B | >30 | Influenza |

| Ganciclovir | 0.059 | HCMV |

The effectiveness of 6-ethoxyquinoxaline against HIV-1 was particularly notable, with an EC50 value indicating strong potential as an antiviral agent . The mechanism of action appears to involve interference with viral replication processes.

Anticancer Activity

In addition to its antiviral effects, 6-ethoxyquinoxaline has been explored for its anticancer properties. Studies have shown that certain quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds derived from the quinoxaline structure exhibited IC50 values in the low micromolar range against various cancer cell lines .

Table 2: Anticancer Efficacy of Quinoxaline Derivatives

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 6-Ethoxyquinoxaline | 2.3 | MCF-7 |

| Compound C | 1.9 | HCT-116 |

| Doxorubicin | 3.23 | MCF-7 |

The anticancer activity of 6-ethoxyquinoxaline suggests that it may act through multiple pathways, including the induction of oxidative stress and modulation of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly influence their potency and selectivity against various biological targets.

Key Findings from SAR Studies:

- Substituents : The presence of ethoxy or other lipophilic groups enhances membrane permeability and bioavailability.

- Positioning : Substituting different positions on the quinoxaline ring can lead to variations in inhibitory activity against specific targets .

Case Studies

Several case studies provide insights into the practical applications of 6-ethoxyquinoxaline:

- HIV Inhibition : In a study focusing on HIV replication, 6-ethoxyquinoxaline was shown to effectively inhibit viral replication in vitro, showcasing its potential as a therapeutic agent against HIV .

- Cancer Cell Studies : In vitro experiments demonstrated that 6-ethoxyquinoxaline could induce cell death in MCF-7 breast cancer cells through apoptosis pathways, suggesting its application in cancer therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Ethoxyquinoxaline for reproducibility in academic settings?

- Methodological Answer : Synthesis optimization typically involves evaluating reaction parameters (solvent, temperature, catalyst) and purification techniques. For quinoxaline derivatives, condensation reactions between ethoxy-substituted benzofused precursors (e.g., 1,2-diketones and 1,2-diamines) are common. Chromatographic purification (e.g., column chromatography) and spectroscopic validation (NMR, IR) are critical for ensuring reproducibility. For example, analogous synthesis routes for ethyl 6-nitroquinoxaline-2-carboxylate suggest using bases like triethylamine in acetonitrile to improve yield .

Q. What analytical techniques are essential for structural characterization of 6-Ethoxyquinoxaline?

- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm ethoxy and quinoxaline ring substituents), FT-IR (to identify functional groups like C-O-C), and mass spectrometry (for molecular weight validation) is standard. X-ray crystallography, as applied to structurally similar compounds (e.g., 2-chloro-3-methylquinoxaline), can resolve ambiguities in regiochemistry .

Q. How should researchers design initial biological assays to screen 6-Ethoxyquinoxaline for bioactivity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) and microbial strains. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for anticancer activity) are essential. For kinase inhibition studies, use enzymatic assays (e.g., ADP-Glo™) with recombinant kinases, referencing protocols for related quinoxaline-based kinase inhibitors .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of 6-Ethoxyquinoxaline in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., EGFR kinase) assesses binding modes. For validation, compare computational results with experimental IC₅₀ values from kinase inhibition assays, as demonstrated for ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate .

Q. What strategies resolve contradictions in reported biological activities of 6-Ethoxyquinoxaline derivatives?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines ) to aggregate data, followed by meta-analysis (Cochrane Handbook ) to identify heterogeneity sources (e.g., assay conditions, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility. Replicate key studies under standardized conditions, ensuring adherence to OECD test guidelines.

Q. How can researchers elucidate the metabolic pathways of 6-Ethoxyquinoxaline using advanced techniques?

- Methodological Answer : Employ LC-MS/MS with hepatocyte or microsomal incubations to identify phase I/II metabolites. Isotopic labeling (e.g., ¹⁴C-ethoxy groups) tracks metabolic fate. For oxidation studies, compare results with structurally similar compounds like 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, where ethoxy groups undergo cytochrome P450-mediated oxidation to carboxylates .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in 6-Ethoxyquinoxaline studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For high-throughput screening, apply Z-factor analysis to assess assay robustness. Advanced studies may require machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity, as seen in QSAR models for quinoxaline derivatives .

Q. How should researchers validate synthetic intermediates in multi-step 6-Ethoxyquinoxaline syntheses?

- Methodological Answer : Use HPLC purity analysis (>95% purity threshold) and HRMS for exact mass confirmation. For intermediates prone to degradation (e.g., nitro or ethoxy groups), stability studies under varying pH/temperature conditions are critical. Retrosynthetic tools (e.g., AI-driven platforms like Pistachio) can predict feasible routes and flag unstable intermediates .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to in vivo testing of 6-Ethoxyquinoxaline derivatives?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and ethical review board approval. For compounds lacking FDA approval (e.g., ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate ), restrict testing to in vitro models unless explicitly permitted under institutional protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。